5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid
Brand Name: Vulcanchem
CAS No.: 312310-14-8
VCID: VC2416767
InChI: InChI=1S/C11H12N2O3/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15)
SMILES: CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid

CAS No.: 312310-14-8

Cat. No.: VC2416767

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid - 312310-14-8

Specification

CAS No. 312310-14-8
Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name 5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C11H12N2O3/c1-7-5-8(2)13(12-7)6-9-3-4-10(16-9)11(14)15/h3-5H,6H2,1-2H3,(H,14,15)
Standard InChI Key BPVDCRCAORFYHG-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C
Canonical SMILES CC1=CC(=NN1CC2=CC=C(O2)C(=O)O)C

Introduction

Chemical Structure and Identity

Molecular Characteristics

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid features a 3,5-dimethyl-1H-pyrazole ring connected to a 2-furoic acid moiety through a methylene bridge. The compound represents an interesting class of heterocyclic molecules with potential for various chemical interactions and biological activities.

Based on analysis of structurally similar compounds, we can infer the following properties:

PropertyValue
Molecular FormulaC11H12N2O3
Molecular WeightApproximately 220-225 g/mol
Key Functional GroupsCarboxylic acid, pyrazole ring, furan ring
Structural FeaturesMethylene bridge connecting heterocycles

Structural Comparison with Analogs

The target compound differs from structurally similar molecules primarily in the substitution pattern on the pyrazole ring. While 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid has an unsubstituted position 4 on the pyrazole ring, related compounds contain various substituents at this position.

CompoundMolecular FormulaKey Structural Difference
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acidC11H12N2O3Unsubstituted position 4 on pyrazole
5-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acidC11H11ClN2O3Chloro group at position 4
5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acidC11H11N3O5Nitro group at position 4

Physical and Chemical Properties

Physical Properties

While specific physical data for 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid is limited, properties can be reasonably inferred from similar compounds:

PropertyExpected Characteristics
Physical StateLikely crystalline solid at room temperature
ColorProbably white to off-white powder
SolubilityModerately soluble in polar organic solvents; limited water solubility
Storage StabilityStable at room temperature under standard conditions

The presence of the carboxylic acid group would contribute to its acidity and potential for salt formation, potentially enhancing aqueous solubility under appropriate pH conditions .

Chemical Reactivity

The compound's structure suggests several potential reactive sites:

  • The carboxylic acid group can participate in typical reactions such as esterification, amidation, and salt formation.

  • The pyrazole nitrogen at position 1 is already substituted, but the aromatic systems may undergo various electrophilic substitution reactions.

  • The methylene bridge provides a flexible linker that could influence the compound's conformational preferences and interaction capabilities.

Synthesis Methods

Purification and Characterization

Typical purification methods would likely include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography

  • Preparative HPLC for high-purity requirements

Characterization would typically employ standard analytical techniques:

Analytical MethodInformation Provided
NMR SpectroscopyStructural confirmation, purity assessment
Mass SpectrometryMolecular weight confirmation, fragmentation pattern
IR SpectroscopyFunctional group identification
Elemental AnalysisCompositional verification

Structure-Activity Relationships

Comparative Analysis

The absence of a substituent at position 4 of the pyrazole ring in 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid, compared to its analogs, would likely result in:

  • Different electronic distribution across the pyrazole ring

  • Altered molecular recognition properties in biological systems

  • Modified physicochemical properties including lipophilicity and hydrogen-bonding capabilities

Binding Interactions

The molecular architecture suggests potential binding modes:

  • Hydrogen bond donation through the carboxylic acid group

  • Hydrogen bond acceptance via nitrogen atoms in the pyrazole ring and oxygen atoms in both the carboxylic acid and furan moieties

  • π-stacking interactions via the aromatic systems

  • Potential metal coordination through nitrogen and oxygen atoms

Research Challenges and Opportunities

Current Research Gaps

Several aspects of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid warrant further investigation:

  • Comprehensive physical and chemical characterization

  • Optimized synthetic routes with improved yields

  • Biological activity screening across multiple targets

  • Structure-activity relationship studies comparing it with various analogs

Future Research Directions

Promising research avenues include:

  • Development of an efficient, scalable synthesis

  • Systematic biological evaluation for potential therapeutic applications

  • Exploration of metal complexes and their properties

  • Investigation of structure modifications to enhance specific activities

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